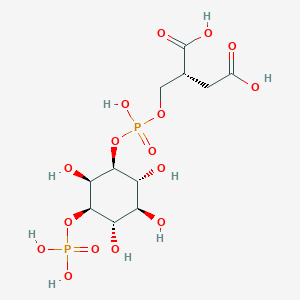

1-phosphatidyl-1D-myo-inositol 3-phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Phosphatidyl-1D-myo-inositol 3-phosphate, also known as PTDINS3P, belongs to the class of organic compounds known as inositol phosphates. Inositol phosphates are compounds containing a phosphate group attached to an inositol (or cyclohexanehexol) moiety. 1-Phosphatidyl-1D-myo-inositol 3-phosphate is soluble (in water) and a moderately acidic compound (based on its pKa). 1-Phosphatidyl-1D-myo-inositol 3-phosphate has been found in human skeletal muscle tissue. Within the cell, 1-phosphatidyl-1D-myo-inositol 3-phosphate is primarily located in the cytoplasm. 1-Phosphatidyl-1D-myo-inositol 3-phosphate exists in all eukaryotes, ranging from yeast to humans. 1-Phosphatidyl-1D-myo-inositol 3-phosphate can be biosynthesized from 1-phosphatidyl-D-myo-inositol; which is mediated by the enzyme phosphatidylinositol 3-kinase catalytic subunit type 3. In humans, 1-phosphatidyl-1D-myo-inositol 3-phosphate is involved in the inositol metabolism pathway.

Scientific Research Applications

Synthesis and Production

1-Phosphatidyl-1D-Myo-Inositol 3-Phosphate is synthesized through the direct phosphatidylation of 1d-2,3,4,5,6-penta-O-benzyl-myo-inositol. This method is adaptable for large-scale production, offering high yields and structural purity (Aneja & Aneja, 2000).

Role in Plant Biology

In plant biology, this compound is part of a pathway that regulates seed development and phytate content. The silencing of the myo-inositol-1-phosphate (GmMIPS1) gene in soybean, for example, leads to a significant reduction in seed development and phytate content (Nunes et al., 2006).

Chemical Studies

Chemical studies focus on synthesizing and manipulating the structure of 1-Phosphatidyl-1D-Myo-Inositol 3-Phosphate to understand its functions and potential applications. Such studies have led to the synthesis of related compounds like Phosphatidyl-D-Myo-Inositol 3,5-Bisphosphate (Han, Hayashi, & Watanabe, 2004).

Metabolic Functions

This compound has been identified as a key component in cellular metabolism, acting as a substrate for enzymes that regulate growth and metabolic processes in cells (Stephens, Hawkins, & Downes, 1989).

Enzyme Interaction

1-Phosphatidyl-1D-Myo-Inositol 3-Phosphate interacts with various enzymes, leading to significant conformational changes and influencing substrate recognition and catalysis, as observed in studies of the glycosyltransferase PimA in mycobacteria (Guerin et al., 2009).

Inositol Signaling

This compound plays a role in inositol signaling, a complex cellular process involving multiple pathways and enzymes. Inositol signaling affects various cellular functions, including membrane trafficking, ion channel permeability, and stress response (Gillaspy, 2011).

properties

Product Name |

1-phosphatidyl-1D-myo-inositol 3-phosphate |

|---|---|

Molecular Formula |

C11H20O16P2 |

Molecular Weight |

470.21 g/mol |

IUPAC Name |

(2R)-2-[[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxymethyl]butanedioic acid |

InChI |

InChI=1S/C11H20O16P2/c12-4(13)1-3(11(18)19)2-25-29(23,24)27-10-7(16)5(14)6(15)9(8(10)17)26-28(20,21)22/h3,5-10,14-17H,1-2H2,(H,12,13)(H,18,19)(H,23,24)(H2,20,21,22)/t3-,5+,6+,7-,8-,9-,10+/m1/s1 |

InChI Key |

YKMGQFUXYYTRLF-SLJXNWFNSA-N |

Isomeric SMILES |

C([C@H](COP(=O)(O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H]([C@H]1O)OP(=O)(O)O)O)O)O)C(=O)O)C(=O)O |

SMILES |

C(C(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)O)O)C(=O)O)C(=O)O |

Canonical SMILES |

C(C(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)O)O)C(=O)O)C(=O)O |

physical_description |

Solid |

synonyms |

phosphatidylinositol 3-monophosphate phosphatidylinositol 3-phosphate PtdINS3P |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-4-(5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B1236161.png)

![1-[2-(5-fluoropyridin-2-yl)sulfanylphenyl]-N-methyl-N-(111C)methylmethanamine](/img/structure/B1236162.png)

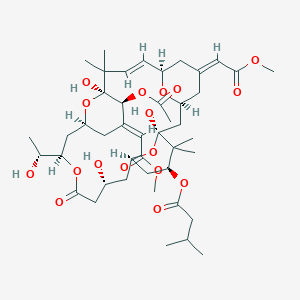

![(1E,19Z,21E)-27-hydroxy-23-(1-hydroxyethyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione](/img/structure/B1236176.png)